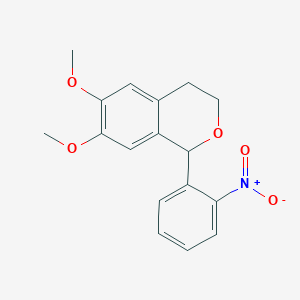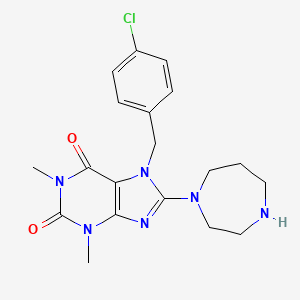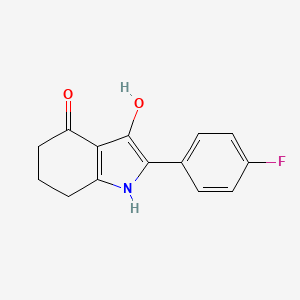
6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene
Descripción general
Descripción
6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene is a complex organic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with 6,7-dimethoxy-1-tetralone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isochromenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to pharmacologically active compounds.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Similar structure but lacks the nitrophenyl group.
6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinoline: Similar structure with a nitrophenyl group at a different position.
6,7-Dimethoxy-1-(2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a tetrahydroisoquinoline core.
Uniqueness
The unique combination of methoxy and nitrophenyl groups in 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene contributes to its distinct chemical reactivity and potential applications. The specific positioning of these groups influences the compound’s electronic properties and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-15-9-11-7-8-23-17(13(11)10-16(15)22-2)12-5-3-4-6-14(12)18(19)20/h3-6,9-10,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQUSUJZWFYJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE](/img/structure/B4334484.png)
![4-AMINO-3-[3-(DIMETHYLAMINO)PROPYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4334486.png)

![N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4334505.png)
![3-(3,4-DIMETHOXYPHENYL)-N-[4-(4-MORPHOLINYLMETHYL)BENZYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4334511.png)
![N-[2-(4-fluorophenyl)ethyl]-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4334517.png)
![N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-yl}acetamide](/img/structure/B4334523.png)
![2,3-DIMETHYL 4-HYDROXY-6,6,7,7-TETRAMETHYL-1-AZABICYCLO[2.2.2]OCT-2-ENE-2,3-DICARBOXYLATE](/img/structure/B4334524.png)
![methyl 4-oxo-4H-pyrimido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B4334526.png)
![3-(4-METHOXYPHENYL)-3A,7,8,8A-TETRAHYDRO-5,8-EPOXYOXEPINO[4,5-D]ISOXAZOL-4(5H)-ONE](/img/structure/B4334529.png)

![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B4334553.png)
![methyl [2-(acetylamino)-4-nitrophenoxy]acetate](/img/structure/B4334577.png)
![N-{2-[2-(2-ACETAMIDOETHOXY)-4-NITROPHENOXY]ETHYL}ACETAMIDE](/img/structure/B4334582.png)
